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Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule pan-

fibroblast growth factor receptor (FGFR) inhibitor.[1][2][3] It targets FGFR1, 2, 3, and 4, key

drivers in various oncogenic signaling pathways.[1][2] Aberrant FGFR signaling, through

mechanisms such as gene amplification, mutations, or translocations, is implicated in the

progression of numerous cancers, making it a critical target for therapeutic intervention.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue

into immunodeficient mice, offer a clinically relevant platform for evaluating the in vivo efficacy

of novel anti-cancer agents. This technical guide provides a comprehensive overview of the

preclinical evaluation of BAY1163877 in PDX models, with a focus on quantitative efficacy data

and detailed experimental methodologies.

Mechanism of Action: Targeting the FGFR Signaling
Cascade
BAY1163877 exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs. This

blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival,

and angiogenesis. The primary pathway inhibited is the RAS-MAPK/ERK pathway, a central
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signaling cascade in many cancers.[1] Inhibition of this pathway by BAY1163877 has been

demonstrated through the reduced phosphorylation of ERK1/2 in cancer cell lines.[1]
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Caption: FGFR Signaling Pathway Inhibition by BAY1163877.

Efficacy of BAY1163877 in Lung Cancer PDX Models
The in vivo anti-tumor activity of BAY1163877 has been evaluated in various PDX models of

lung cancer, particularly those with FGFR overexpression. The following tables summarize the

quantitative data from these studies.

Table 1: Monotherapy Efficacy of BAY1163877 in a Lung Cancer PDX Model

PDX
Model

Cancer
Type

FGFR
Status

Treatmen
t

Dosage
Dosing
Schedule

T/C Ratio
(%)

DMS-114 Lung

FGFR1

Amplificatio

n &

Overexpre

ssion

BAY11638

77
50 mg/kg BID, p.o. 34

T/C Ratio: Treatment/Control tumor volume ratio; a lower value indicates higher efficacy.

Table 2: Combination Therapy Efficacy of BAY1163877 in Lung Cancer PDX Models
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PDX
Model

Cancer
Type

FGFR
Status

Treatmen
t

Dosage
Dosing
Schedule

Outcome

LU299 Lung

High

FGFR1

mRNA

BAY11638

77 +

Docetaxel

50 mg/kg +

30 mg/kg

BID, p.o. +

Q7D, i.v.

Prolonged

tumor

response

post-

treatment

LXFL1121 Lung

High

FGFR1

mRNA

BAY11638

77 +

Docetaxel

50 mg/kg +

30 mg/kg

BID, p.o. +

Q7D, i.v.

Prolonged

tumor

response

post-

treatment

Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
and Maintenance
A standardized protocol for the establishment and propagation of PDX models is crucial for

reproducible results.
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Caption: Experimental Workflow for PDX Model Studies.
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Detailed Steps:

Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following

surgical resection.

Implantation: Tumor fragments are subcutaneously implanted into the flanks of

immunodeficient mice (e.g., NMRI nude or NOD/SCID gamma mice).

Tumor Growth and Passaging: Once tumors reach a volume of approximately 1000-1500

mm³, they are excised and serially passaged into subsequent cohorts of mice for expansion.

Animal Welfare: All animal experiments are conducted in accordance with institutional

guidelines and regulations for animal welfare.

In Vivo Antitumor Efficacy Studies
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) are used for the studies.

Tumor Implantation: Mice are subcutaneously inoculated with tumor fragments from

established PDX lines.

Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are

randomized into treatment and control groups.

Drug Formulation and Administration:

BAY1163877: Formulated in a vehicle such as 10% ethanol, 40% Solutol® HS 15, and

50% water, and administered orally (p.o.) twice daily (BID).[1]

Docetaxel: Administered intravenously (i.v.) once every 7 days (Q7D).

Vehicle Control: The formulation vehicle without the active compound is administered to

the control group.

Monitoring and Endpoints:

Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Animal body weight is monitored as an indicator of toxicity.

The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio

(%).

Conclusion
BAY1163877 (Rogaratinib) has demonstrated significant anti-tumor efficacy in patient-derived

xenograft models of various cancers, particularly those with FGFR pathway alterations.[1] The

data from these preclinical studies, supported by robust experimental methodologies, provide a

strong rationale for the continued clinical development of BAY1163877 as a targeted therapy

for FGFR-driven malignancies. The use of PDX models will continue to be instrumental in

identifying patient populations most likely to benefit from this and other FGFR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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